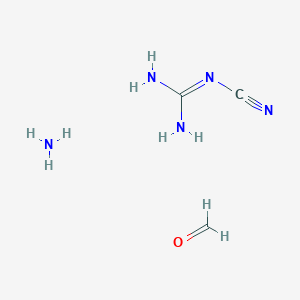
N-Cyanoguanidine--formaldehyde--ammonia (1/1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Guanidine, cyano-, polymer with ammonia and formaldehyde is a complex polymeric compound that has garnered significant interest in various scientific fields. This compound is known for its unique chemical structure, which combines the functionalities of guanidine, cyano groups, ammonia, and formaldehyde. It is widely used in industrial applications, particularly in the production of resins, adhesives, and coatings.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of guanidine, cyano-, polymer with ammonia and formaldehyde typically involves the reaction of guanidine with formaldehyde and ammonia under controlled conditions. One common method is the guanylation of amines with cyanamide in the presence of catalytic amounts of scandium (III) triflate under mild conditions in water . This method is practical for substrates that dissolve only in aqueous solutions, such as peptides or pharmacologically important compounds.
Industrial Production Methods
Industrial production of this polymer often involves the use of thiourea derivatives as guanidylating agents, using coupling reagents or metal-catalyzed guanidylation . S-methylisothiourea has also been shown to be an efficient guanidylating agent. The process typically involves the reaction of an amine with an activated guanidine precursor followed by deprotection to yield the corresponding free guanidine .
化学反応の分析
Types of Reactions
Guanidine, cyano-, polymer with ammonia and formaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The polymer can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include scandium (III) triflate, copper catalysts, and various amines . The conditions for these reactions are typically mild, often conducted in aqueous solutions or under solvent-free conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the guanylation of amines with cyanamide can produce N,N’,N’'-trisubstituted guanidines .
科学的研究の応用
Guanidine, cyano-, polymer with ammonia and formaldehyde has a wide range of scientific research applications:
作用機序
The mechanism of action of guanidine, cyano-, polymer with ammonia and formaldehyde involves its ability to form hydrogen bonds, its planarity, and its high basicity . The guanidinium cation formed upon protonation has a number of resonance forms that delocalize the positive charge over the entire functional group, leading to its high basicity . This feature allows the compound to interact with various molecular targets and pathways, including amino acids and nucleic acid bases .
類似化合物との比較
Similar Compounds
Thiourea Derivatives: Used as guanidylating agents in the synthesis of guanidine compounds.
S-methylisothiourea: An efficient guanidylating agent used in similar synthetic processes.
Cyanamides: React with derivatized amines to produce guanidine derivatives.
Uniqueness
Guanidine, cyano-, polymer with ammonia and formaldehyde is unique due to its combination of guanidine, cyano groups, ammonia, and formaldehyde, which imparts distinct chemical properties and reactivity. Its ability to form stable guanidinium cations and its versatility in various chemical reactions make it a valuable compound in both research and industrial applications .
特性
CAS番号 |
12656-22-3 |
|---|---|
分子式 |
C3H9N5O |
分子量 |
131.14 g/mol |
IUPAC名 |
azane;2-cyanoguanidine;formaldehyde |
InChI |
InChI=1S/C2H4N4.CH2O.H3N/c3-1-6-2(4)5;1-2;/h(H4,4,5,6);1H2;1H3 |
InChIキー |
OJICZAYYHVNMRD-UHFFFAOYSA-N |
正規SMILES |
C=O.C(#N)N=C(N)N.N |
関連するCAS |
67786-29-2 34728-25-1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


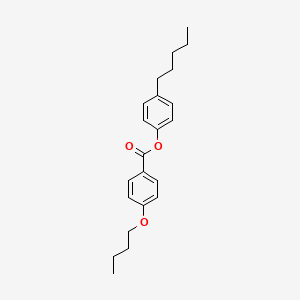
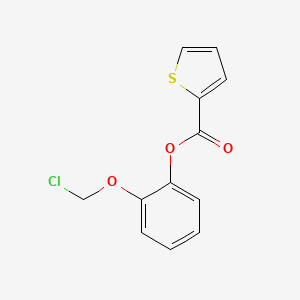

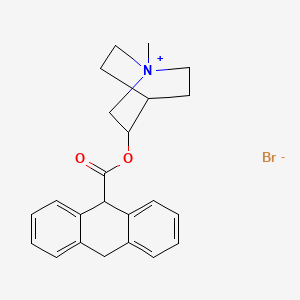

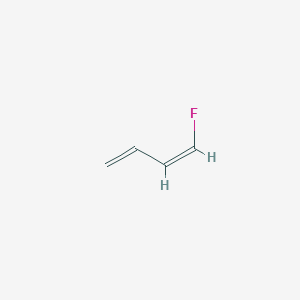
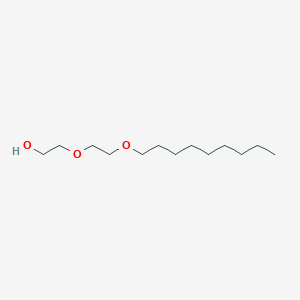
![2-Phenyl-1H-pyrrolo[3,4-b]quinoxaline-1,3(2H)-dione](/img/structure/B14681854.png)
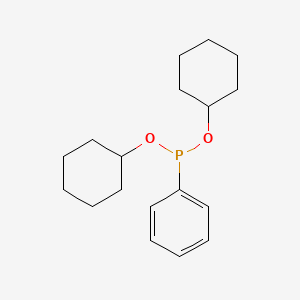

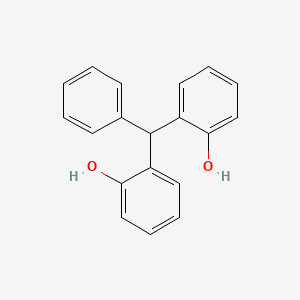
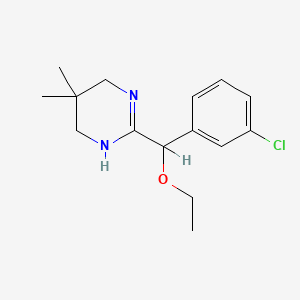
![1,6-Dimethylbicyclo[4.1.0]hept-3-ene](/img/structure/B14681879.png)
![Diphenyl{2-[(phenylamino)methyl]phenyl}methanol](/img/structure/B14681886.png)
